2-Methoxy-1,3-thiazole-5-carboxylic acid chemical properties and structure
2-Methoxy-1,3-thiazole-5-carboxylic acid chemical properties and structure
Chemical Profile, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
2-Methoxy-1,3-thiazole-5-carboxylic acid (CAS: 716362-09-3) acts as a critical heterocyclic building block in the design of bioactive small molecules.[1] Distinguished by the interplay between the electron-rich methoxy substituent at the C2 position and the electron-withdrawing carboxylic acid at C5, this scaffold offers unique physicochemical properties that modulate lipophilicity (LogP) and metabolic stability. This guide provides a comprehensive technical analysis of its structural electronics, validated synthesis pathways, and reactivity profiles, serving as a reference for drug development professionals targeting kinase inhibition and GPCR modulation.
Physicochemical Profile
The introduction of the methoxy group at C2 significantly alters the electronic landscape of the thiazole ring compared to its C2-amino or C2-alkyl counterparts. The following data summarizes the core properties essential for lead optimization.
| Property | Value | Context |
| CAS Number | 716362-09-3 | Unique Identifier |
| Molecular Formula | C₅H₅NO₃S | -- |
| Molecular Weight | 159.16 g/mol | Fragment-based drug design (FBDD) compliant |
| Predicted LogP | 0.85 – 0.95 | Moderate lipophilicity; suitable for CNS penetration optimization |
| TPSA | ~60 Ų | Favorable for oral bioavailability (Rule of 5) |
| pKa (Acid) | ~3.5 (Predicted) | Stronger acid than benzoic acid due to thiazole ring electron-withdrawal |
| H-Bond Acceptors | 4 | N, O (methoxy), O (carbonyl), O (hydroxyl) |
| H-Bond Donors | 1 | Carboxylic acid OH |
Structural Analysis & Electronic Properties
The 1,3-thiazole ring is π-electron deficient, particularly at the C2 position. However, the 2-methoxy group acts as a mesomeric electron donor (+M effect), which partially offsets the inductive electron-withdrawing nature (-I) of the nitrogen and sulfur atoms.
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C2 Position (Nucleophilic Susceptibility): While typically electrophilic in unsubstituted thiazoles, the C2 position in this molecule is shielded by the methoxy group. However, under harsh conditions, the methoxy group can function as a leaving group in SNAr reactions with strong nucleophiles (e.g., thiols or amines), converting the 2-methoxy moiety into 2-thio or 2-amino derivatives.
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C5 Position (Carboxylic Acid): The C5 position is activated for nucleophilic attack at the carbonyl carbon. The adjacent sulfur atom stabilizes the conjugate base, increasing the acidity of the carboxylic group relative to simple aromatic acids.
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C4 Position (C-H Acidity): The proton at C4 is relatively acidic and can be deprotonated by strong bases (e.g., LDA, LiTMP) to facilitate C4-functionalization via electrophilic trapping, although the presence of the C5-carboxyl group usually requires protection (as an ester) before such lithiation strategies.
Synthesis Pathways
The most robust industrial route to 2-methoxy-1,3-thiazole-5-carboxylic acid involves the nucleophilic aromatic substitution (SNAr) of a 2-halo precursor followed by hydrolysis.[1]
Pathway A: SNAr Displacement (Recommended)
This method offers high yields and scalability. It begins with ethyl 2-chlorothiazole-5-carboxylate, which is commercially available or easily synthesized.[1]
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Precursor: Ethyl 2-chlorothiazole-5-carboxylate.[1]
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Reagent: Sodium methoxide (NaOMe) in Methanol.
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Mechanism: The methoxide anion attacks the electron-deficient C2 position, displacing the chloride ion. The ester is subsequently hydrolyzed to the acid.
Pathway B: Cyclization (Hantzsch Thiazole Synthesis)
Alternatively, the ring can be constructed de novo, though this is less common for the methoxy-specific derivative due to the instability of O-methyl thiocarbamates under cyclization conditions.
Figure 1: Two-step synthesis via SNAr displacement of chloride by methoxide followed by ester hydrolysis.[1]
Reactivity & Derivatization
For medicinal chemists, the utility of this compound lies in its ability to serve as a core scaffold.[2]
Amide Coupling (Core Workflow)
The carboxylic acid is readily converted to amides, a common motif in kinase inhibitors (e.g., Dasatinib analogs).
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Activation: Standard coupling reagents (HATU, EDC/HOBt) work efficiently.
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Acid Chloride: Conversion to the acid chloride using oxalyl chloride/DMF is preferred for sterically hindered anilines.
C4-Functionalization
The C4 position allows for the introduction of alkyl or aryl groups via C-H activation or halogenation.
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Protocol: Protection of the acid as a tert-butyl ester
C4-Lithiation (LDA, -78°C)ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> Electrophile quench (e.g., MeI, aldehydes).
Figure 2: Divergent synthesis strategies starting from the 2-methoxy-thiazole-5-carboxylic acid core.
Experimental Protocol: Synthesis from Ethyl 2-Chlorothiazole-5-carboxylate
Objective: Preparation of 2-Methoxy-1,3-thiazole-5-carboxylic acid via SNAr and Hydrolysis.
Step 1: Methoxylation[1]
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.
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Dissolution: Dissolve ethyl 2-chlorothiazole-5-carboxylate (10.0 mmol, 1.91 g) in anhydrous methanol (20 mL).
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Addition: Add a solution of sodium methoxide (25 wt% in methanol, 12.0 mmol, 2.7 mL) dropwise over 10 minutes.
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Reaction: Heat the mixture to reflux (65°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS for the disappearance of the starting chloride.
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Workup: Cool to room temperature. Concentrate under reduced pressure to remove methanol.[3] Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine. Dry over MgSO₄ and concentrate to yield the intermediate ester (typically >90% yield).
Step 2: Hydrolysis[1]
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Reaction: Dissolve the crude ester from Step 1 in THF (15 mL) and Water (15 mL). Add Lithium Hydroxide monohydrate (20.0 mmol, 0.84 g).
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Stirring: Stir vigorously at room temperature for 4–6 hours.
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Acidification: Cool the reaction on an ice bath. Adjust pH to ~2–3 using 1M HCl. A white precipitate should form.
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Isolation: Filter the solid, wash with cold water, and dry under vacuum.
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Purification: Recrystallization from Ethanol/Water if necessary.
Applications in Drug Discovery
The 2-methoxy-thiazole moiety is a bioisostere for 2-amino-thiazoles, often used to improve metabolic stability by avoiding the potential toxicity associated with aminothiazole metabolism (e.g., sulfation or glucuronidation of the amine).[1]
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Kinase Inhibition: Used as a hinge-binding scaffold where the nitrogen of the thiazole accepts a hydrogen bond from the kinase backbone.
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GPCR Ligands: The carboxylic acid is frequently derivatized into amides to target adenosine receptors or neuropeptide receptors.
References
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Fluorochem. 2-Methoxy-1,3-thiazole-5-carboxylic acid Product Sheet. Retrieved from [1]
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PubChem. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid (Analog Data). National Library of Medicine. Retrieved from [1][4]
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ChemicalBook. 2-Methoxy-1,3-thiazole-5-carboxylic acid Properties & Suppliers. Retrieved from [1]
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MDPI. Reactivity of 2-halogenothiazoles with nucleophiles. Molecules, 2021.[5] Retrieved from [1]
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BenchChem. Thiazole Reactivity Guide. Retrieved from [1]
